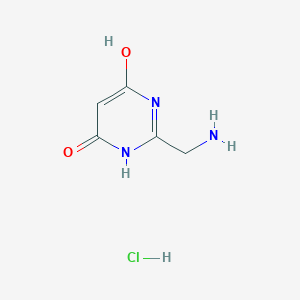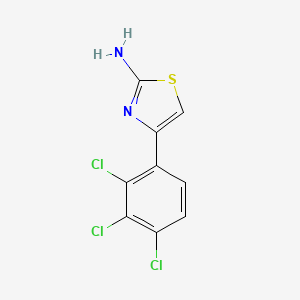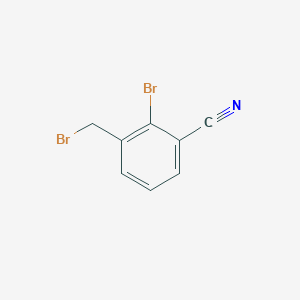
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative with the chemical formula C5H8N2O2.HCl. The compound is known for its pharmacological properties, making it a valuable tool in the study of various biological processes.
Aplicaciones Científicas De Investigación
Synthesis Approaches
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride is a compound that shares structural similarities with various pyrimidine derivatives. Research has detailed synthesis methods for related compounds, offering insights into potential approaches for synthesizing 2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride. For instance, a novel method for the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines was developed, showcasing a one-step process involving the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol. Some of these synthesized compounds exhibited significant anti-bacterial activity against gram-positive and gram-negative bacteria, indicating their potential in pharmaceutical applications (Deshmukh et al., 2009).
Structural and Molecular Analysis
Detailed investigations into the molecular structure and properties of pyrimidine derivatives provide valuable insights. For example, the study of 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine via X-ray methods revealed the planar nature of their six-membered rings, characterized by significant double-bond character in the C—C and C—N bonds. The structure of these molecules is influenced by van der Waals forces between adjacent chlorine atoms and a network of hydrogen bonds, crucial for their stability and interactions (Clews & Cochran, 1948).
Biological Activity and Applications
Antitumor and Antiviral Properties
Some pyrimidine derivatives exhibit significant biological activity, making them potential candidates for drug development. For example, compounds synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one showed considerable in vitro cytotoxic activity against cancer cell lines. The molecular docking results suggest that hydrogen bonding interactions in the binding pocket may contribute to the cytotoxic effects, revealing the compounds' potential as anticancer agents (Toan et al., 2020). Additionally, certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent growth inhibition against human tumor cells, indicating their promise as antitumor agents (Deng et al., 2009).
Antimicrobial Activity
Pyrimidine derivatives also exhibit antimicrobial properties. A study synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines and evaluated their antimicrobial activity. Some compounds demonstrated significant activity, suggesting their potential use in combating microbial infections (Srinath et al., 2011).
Propiedades
IUPAC Name |
2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-7-4(9)1-5(10)8-3;/h1H,2,6H2,(H2,7,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQIAPYYRTGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyrimidine-4,6-diol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)
![4-bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2644406.png)
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)
![4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2644408.png)
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)
![N-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B2644415.png)
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]oxirane-2-carboxamide](/img/structure/B2644420.png)
![N-(cyanomethyl)-6-(4-fluorophenyl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2644421.png)
![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)